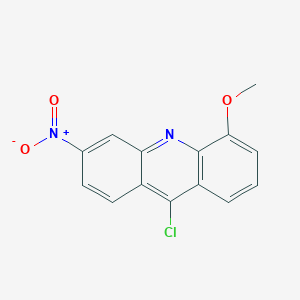
9-Chloro-5-methoxy-3-nitroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-5-methoxy-3-nitroacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methoxy-3-nitroacridine typically involves the nitration of 9-chloro-5-methoxyacridine. The process begins with the chlorination of 5-methoxyacridine, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-methoxy-3-nitroacridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 9-Chloro-5-methoxy-3-aminoacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-Chloro-5-methoxy-3-nitroacridine is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a DNA intercalator. Its ability to insert between DNA base pairs makes it a candidate for developing new anticancer agents and studying DNA-protein interactions .
Medicine
Medicinally, this compound and its derivatives are explored for their cytotoxic properties. They are being investigated as potential treatments for various cancers due to their ability to disrupt DNA replication in cancer cells .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments. Its stable aromatic structure and vibrant color make it suitable for various applications in the textile and printing industries .
Mechanism of Action
The primary mechanism of action of 9-Chloro-5-methoxy-3-nitroacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This disruption can lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-methoxy-6-nitroacridine
- 9-Chloro-6,7-dimethoxy-3-nitroacridine
- 9-Methoxy-10-nitro-anthracene
Uniqueness
Compared to other similar compounds, 9-Chloro-5-methoxy-3-nitroacridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the acridine ring enhances its ability to intercalate into DNA and increases its potential as a therapeutic agent .
Biological Activity
9-Chloro-5-methoxy-3-nitroacridine (C15H10ClN3O3) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activities of this compound, focusing on its mechanisms of action, anticancer properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10ClN3O3
- Molecular Weight : 303.71 g/mol
- CAS Number : 1744-99-6
The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular pathways. The compound exhibits:
- DNA Intercalation : It binds to DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
- Topoisomerase Inhibition : Similar to other acridine derivatives, it may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its cytotoxic effects against tumor cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Cycle Arrest :
- Apoptosis Induction :
- Cytotoxicity :
Study Overview
A series of experiments were conducted to assess the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MiaPaCa-2 | 1.5 | DNA intercalation, apoptosis induction |
| Study 2 | A549 | 4.0 | Topoisomerase inhibition |
| Study 3 | U937 | 0.90 | ROS generation, cell cycle arrest |
Detailed Findings
- Study on Lung Adenocarcinoma Cells :
- Breast Cancer Cell Studies :
Properties
CAS No. |
1744-99-6 |
|---|---|
Molecular Formula |
C14H9ClN2O3 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
9-chloro-5-methoxy-3-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-12-4-2-3-10-13(15)9-6-5-8(17(18)19)7-11(9)16-14(10)12/h2-7H,1H3 |
InChI Key |
GDGUIIZNYIXNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















